ETHYL 3-{[(PROPYLAMINO)CARBONYL]AMINO}PROPANOATE
Overview
Description
ETHYL 3-{[(PROPYLAMINO)CARBONYL]AMINO}PROPANOATE: is an ester compound characterized by its unique structure, which includes an ethyl group, a propylamino group, and a carbonyl group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ETHYL 3-{[(PROPYLAMINO)CARBONYL]AMINO}PROPANOATE typically involves the esterification reaction between a carboxylic acid and an alcohol. In this case, the reaction involves the condensation of 3-aminopropanoic acid with propylamine, followed by esterification with ethanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Common industrial methods include the use of acid chlorides and alcohols in the presence of a base to drive the esterification reaction to completion .
Chemical Reactions Analysis
Types of Reactions: ETHYL 3-{[(PROPYLAMINO)CARBONYL]AMINO}PROPANOATE undergoes various chemical reactions, including:
Aminolysis: The ester can react with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Aminolysis: Amines under mild heating.
Major Products:
Hydrolysis: 3-aminopropanoic acid and ethanol.
Reduction: Primary alcohols.
Aminolysis: Amides.
Scientific Research Applications
ETHYL 3-{[(PROPYLAMINO)CARBONYL]AMINO}PROPANOATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 3-{[(PROPYLAMINO)CARBONYL]AMINO}PROPANOATE involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing the active components that can participate in various biochemical reactions. The propylamino group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
ETHYL 3-{[(PROPYLAMINO)CARBONYL]AMINO}PROPANOATE can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in the production of perfumes.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Ethyl propanoate: Similar structure but lacks the propylamino group, used in fragrances.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-(propylcarbamoylamino)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-3-6-10-9(13)11-7-5-8(12)14-4-2/h3-7H2,1-2H3,(H2,10,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUCFIIERPECAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCCC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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